molecular formula C17H25NO B6299951 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one CAS No. 215033-70-8

2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B6299951
CAS No.: 215033-70-8
M. Wt: 259.4 g/mol
InChI Key: VNSPDNGMZRVPBG-UHFFFAOYSA-N
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Description

2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one is a synthetic organic compound known for its unique chemical structure and properties. This compound is part of the quinone methide family, which are important intermediates in various chemical and biological processes .

Preparation Methods

The synthesis of 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of 2,6-di-tert-butylphenol with cyclohexylamine under specific conditions. The process includes the dropwise addition of secondary amines to reduce the dosages drastically. Optimized conditions involve using 0.3–0.5 M of 2,6-di-tert-butylphenol and removing the water generated during the Mannich base formation to accelerate the reaction and improve yield . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways related to quinone methides. These interactions can influence various biological and chemical processes, including polymerization and oxidation-reduction reactions .

Comparison with Similar Compounds

Similar compounds to 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one include:

These compounds share structural similarities but differ in their specific substituents and resulting properties. The unique combination of tert-butyl and cyclohexylamino groups in this compound contributes to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-tert-butyl-6-(cyclohexyliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-17(2,3)15-11-7-8-13(16(15)19)12-18-14-9-5-4-6-10-14/h7-8,11-12,14,19H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNSPDNGMZRVPBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC(=C1O)C=NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10782269
Record name 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215033-70-8
Record name 2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10782269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Reactant of Route 2
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Reactant of Route 3
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2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Reactant of Route 4
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Reactant of Route 5
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one
Reactant of Route 6
2-tert-Butyl-6-[(cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one

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